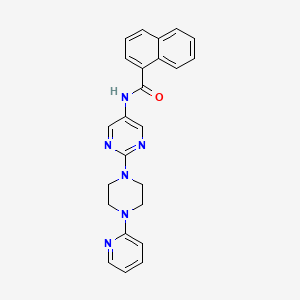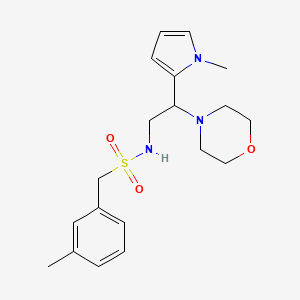
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-1-(m-tolyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-1-(m-tolyl)methanesulfonamide, also known as MT-2, is a compound that has been extensively studied for its potential applications in scientific research. MT-2 is a synthetic peptide that is derived from the naturally occurring hormone melanocyte-stimulating hormone (MSH).
Aplicaciones Científicas De Investigación
Antitumor Activity and Clinical Trials
Methanesulfonamide derivatives, such as N-[4-(9-acridinylamino)-3-methoxyphenyl]-(NSC-249992), have been evaluated for their antitumor activity in animal tumor systems and in clinical trials. A phase I clinical trial demonstrated moderate to severe leukopenia and mild thrombocytopenia as toxic effects, with evidence of antitumor activity suggesting the potential for phase II studies (Von Hoff et al., 1978).
Neurotoxicity and Hepatotoxicity
Research on high-dose exposures to compounds such as ethyl methanesulfonate reveals neurotoxicity, hepatotoxicity, hematotoxicity, and renal toxicity, though these are treated with appropriate palliative therapies. This suggests a cautionary approach to the use of methanesulfonamide derivatives in high doses due to potential adverse effects (Yamazaki et al., 2015).
Chemoradiotherapy Response in Cancer Treatment
Methyl-methanesulfonate sensitivity 19 (MMS19) expression in esophageal squamous cell carcinoma (ESCC) has been associated with metastasis and response to chemoradiotherapy. High cytoplasmic expression of MMS19 correlates with regional lymph node and distant metastases, as well as with a favorable response to chemoradiotherapy. This highlights the role of methanesulfonamide-related markers in predicting cancer treatment outcomes (Jin-liang Zhang et al., 2015).
Exposure and Biomonitoring
Studies on occupational and environmental exposure to N-methyl-2-pyrrolidone (NMP) and its metabolites, such as N-methylsuccinimide (MSI), provide insights into the significance of monitoring exposure levels and the potential health implications. These investigations underline the importance of biomonitoring for individuals exposed to methanesulfonamide derivatives and related compounds in the workplace or through environmental contamination (B. Jönsson & B. Akesson, 2001).
Pharmacodynamics and Safety
Research into the safety, efficacy, and pharmacodynamics of methanesulfonyl fluoride (MSF) as a palliative treatment for senile dementia of the Alzheimer type (SDAT) demonstrates the potential therapeutic applications of methanesulfonamide derivatives. These studies explore the tolerability and cognitive performance improvement in patients, highlighting the careful balance between therapeutic benefits and adverse effects (D. Moss et al., 1999).
Propiedades
IUPAC Name |
1-(3-methylphenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-16-5-3-6-17(13-16)15-26(23,24)20-14-19(18-7-4-8-21(18)2)22-9-11-25-12-10-22/h3-8,13,19-20H,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNILLZCBVIKAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC=CN2C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2597285.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-acetylphenyl)acetamide](/img/structure/B2597290.png)
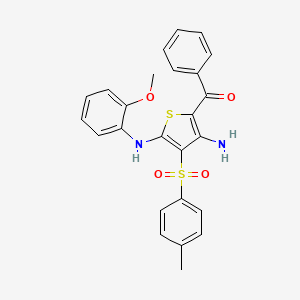
![4-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-isobutylbenzamide](/img/structure/B2597293.png)
![N-(1,3-Benzodioxol-4-ylmethyl)-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2597295.png)
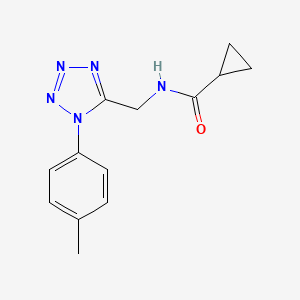
![8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2597299.png)
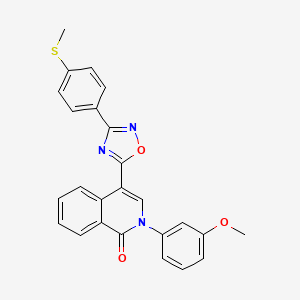
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2597303.png)
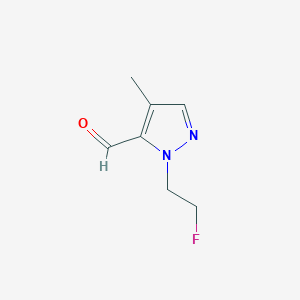
![3-(4-fluorophenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597306.png)
